1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine
Overview
Description
Scientific Research Applications
Drug Discovery and Development
- Diabetes and Alzheimer's Disease : Piperazinyl derivatives, including those synthesized from reactions involving compounds similar to 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine, have been evaluated for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's disease. These compounds have shown promising results as inhibitors of α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some identified as potential drug candidates for these conditions, supported by both in vitro and in silico studies (Abbasi et al., 2018).
Synthesis and Characterization
- Pharmaceutical Intermediates : Research has been conducted on the synthesis methods of piperazine derivatives, providing insights into efficient production routes and structural confirmation through spectroscopic methods. Such works include detailed methodologies for synthesizing 1-(2,3-dichlorophenyl)piperazine, a closely related compound, highlighting its importance as a pharmaceutical intermediate (Li Ning-wei, 2006).
Biological Activities
- Antitumor Activities : Certain piperazine derivatives have been synthesized and tested for their antitumor activities against breast cancer cells. Compounds with specific structural features have demonstrated promising antiproliferative effects, offering insights into the design of new anticancer agents (Yurttaş et al., 2014).
- Antiplatelet Agents : Novel 1,3-benzenedisulfonyl piperazine compounds have been synthesized and evaluated for their antiplatelet activities. Some of these compounds have shown higher activity than established drugs, indicating their potential as new therapeutic agents for preventing thrombotic diseases (Xiujie Liu et al., 2021).
properties
IUPAC Name |
1-[(E)-1,2-dichloro-2-phenylethenyl]sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2S/c13-11(10-4-2-1-3-5-10)12(14)19(17,18)16-8-6-15-7-9-16/h1-5,15H,6-9H2/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPMIUVPFCVOG-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(=C(C2=CC=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)S(=O)(=O)/C(=C(/C2=CC=CC=C2)\Cl)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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